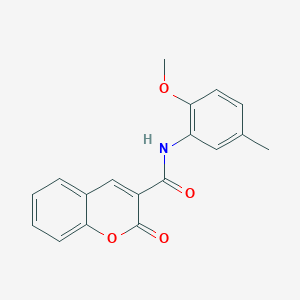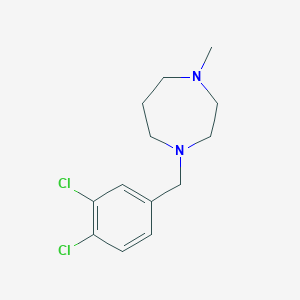![molecular formula C21H29N3O2 B5661500 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol](/img/structure/B5661500.png)
2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol, also known as BPIQ, is a chemical compound that has been widely studied for its potential applications in various scientific research fields.
科学研究应用
2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy. In infectious disease research, 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to have antiviral and antibacterial properties.
作用机制
The exact mechanism of action of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to have various biochemical and physiological effects in cells and animal models. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to increase the levels of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, which play a role in various diseases.
实验室实验的优点和局限性
One advantage of using 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in lab experiments is its wide range of potential applications in various scientific research fields. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol is also relatively easy to synthesize and has low toxicity in animal models. One limitation of using 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics in humans. Further studies are needed to determine the optimal dosage and administration route of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in humans.
未来方向
There are several future directions for research on 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol. One direction is to further investigate its potential applications in various scientific research fields, such as neuroscience, cancer research, and infectious disease research. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in humans, in order to determine its potential as a therapeutic agent. Additionally, further studies are needed to identify the optimal dosage and administration route of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in humans.
合成方法
The synthesis of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol involves a multi-step process that starts with the reaction of 4-chloroquinoline with sodium hydride, followed by the addition of 1,3-bis(4-piperidyl)propane and formaldehyde. The resulting intermediate is then reduced with sodium borohydride to yield 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol.
属性
IUPAC Name |
2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-15-16-7-10-24(11-8-16)18-4-3-9-23(14-18)13-17-12-21(26)19-5-1-2-6-20(19)22-17/h1-2,5-6,12,16,18,25H,3-4,7-11,13-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMXBZUAHNHYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=O)C3=CC=CC=C3N2)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-isopropylphenyl)acryloyl]pyrrolidine](/img/structure/B5661424.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5661432.png)
![3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5661447.png)
![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)
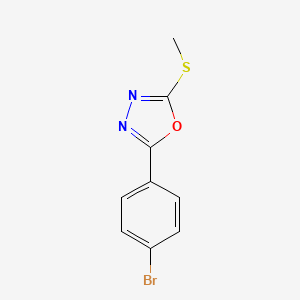
![2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5661482.png)
![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
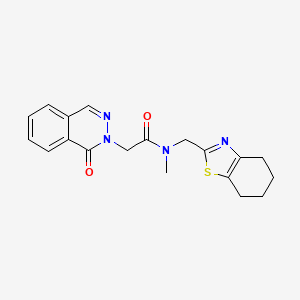
![1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)
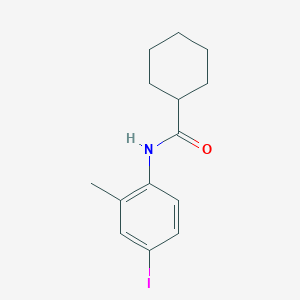
![(3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5661516.png)
